molecular formula C12H18O3Si B13939586 Trimethylsilyl methoxy(phenyl)acetate CAS No. 55557-19-2

Trimethylsilyl methoxy(phenyl)acetate

Cat. No.: B13939586
CAS No.: 55557-19-2
M. Wt: 238.35 g/mol
InChI Key: QGWFPOPFKMDJPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-phenylacetic acid trimethylsilyl ester typically involves the esterification of 2-methoxy-2-phenylacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-phenylacetic acid trimethylsilyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-2-phenylacetic acid trimethylsilyl ester is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other esters and acids.

    Biology: Employed in the study of metabolic pathways involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-methoxy-2-phenylacetic acid trimethylsilyl ester involves its hydrolysis to release 2-methoxy-2-phenylacetic acid, which can then participate in various biochemical pathways. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-phenylacetic acid trimethylsilyl ester is unique due to its combination of a methoxy group and a trimethylsilyl ester, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry as a versatile intermediate .

Properties

CAS No.

55557-19-2

Molecular Formula

C12H18O3Si

Molecular Weight

238.35 g/mol

IUPAC Name

trimethylsilyl 2-methoxy-2-phenylacetate

InChI

InChI=1S/C12H18O3Si/c1-14-11(10-8-6-5-7-9-10)12(13)15-16(2,3)4/h5-9,11H,1-4H3

InChI Key

QGWFPOPFKMDJPX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O[Si](C)(C)C

Origin of Product

United States

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